molecular formula C8H10N2O4S B6647597 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid

Cat. No.: B6647597
M. Wt: 230.24 g/mol
InChI Key: LCFZCMGQKACLGG-UHFFFAOYSA-N
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Description

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid is a synthetic organic compound that features a thiazole ring, a methoxymethyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Coupling with Amino Acids: The final step involves coupling the thiazole derivative with glycine or other amino acids using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted thiazole derivatives.

Scientific Research Applications

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]butanoic acid: Contains a butanoic acid moiety.

Uniqueness

2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group and the thiazole ring makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-[[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-3-6-10-5(4-15-6)8(13)9-2-7(11)12/h4H,2-3H2,1H3,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFZCMGQKACLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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